molecular formula C21H23Cl2N3O B1665719 Alpidem CAS No. 82626-01-5

Alpidem

Numéro de catalogue: B1665719
Numéro CAS: 82626-01-5
Poids moléculaire: 404.3 g/mol
Clé InChI: JRTIDHTUMYMPRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’alpidem est un médicament anxiolytique non benzodiazépinique appartenant à la famille des imidazopyridines. Il a été développé pour le traitement des troubles anxieux et commercialisé sous le nom de marque Ananxyl. L’this compound agit comme un modulateur allostérique positif du récepteur de l’acide gamma-aminobutyrique de type A (GABA A), ciblant spécifiquement le site benzodiazépinique du complexe récepteur . Malgré sa promesse initiale, l’this compound a été retiré du marché en raison de préoccupations concernant la toxicité hépatique .

Méthodes De Préparation

La synthèse de l’alpidem implique plusieurs étapes, commençant par la formation du noyau imidazo[1,2-a]pyridine. Une méthode courante implique la condensation de la 2-aminopyridine avec un aldéhyde, suivie d’une cyclisation pour former l’échafaudage imidazo[1,2-a]pyridine .

Analyse Des Réactions Chimiques

L’alpidem subit diverses réactions chimiques, notamment :

    Oxydation : L’this compound peut être oxydé pour former des métabolites hydroxylés.

    Réduction : Les réactions de réduction sont moins courantes pour l’this compound.

    Substitution : L’this compound peut subir des réactions de substitution, en particulier au niveau du noyau imidazo[1,2-a]pyridine. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium.

Applications de la recherche scientifique

Applications De Recherche Scientifique

Clinical Applications

Alpidem was primarily investigated for its efficacy in treating:

  • Generalized Anxiety Disorder : Clinical trials indicated that this compound was effective in reducing anxiety symptoms, outperforming placebo in several studies .
  • Chronic and Situational Anxiety : It showed effectiveness in various anxiety contexts, including situational depression and stress-related anxiety .

Summary of Key Clinical Trials

A comprehensive review of clinical trials reveals several notable findings regarding this compound's efficacy:

Study ReferenceSample SizeTreatment DurationPrimary OutcomeResults
663 weeksHamilton Rating Scale for Anxiety (HRSA)Significant reduction in anxiety scores compared to placebo
593 weeksState-Trait Anxiety Inventory (STAI)This compound showed greater efficacy than placebo with minimal side effects
VariesVariableClinical Global Impression (CGI)Comparable efficacy to alprazolam with reduced sedation and withdrawal symptoms

Observations from Trials

  • This compound was found to be effective in improving both somatic and psychic anxiety scores on established scales such as HRSA and STAI .
  • Side effects were generally mild and did not significantly impair cognitive function, distinguishing it from traditional benzodiazepines .

Safety Concerns and Withdrawal from Market

Despite its initial promise, this compound faced significant safety concerns. Reports of severe liver toxicity led to its withdrawal from the market in various countries. The specific mechanism behind this idiosyncratic reaction remains unclear but highlights the importance of monitoring adverse drug reactions during clinical use.

Comparaison Avec Des Composés Similaires

Activité Biologique

Alpidem is a nonbenzodiazepine compound belonging to the imidazopyridine family, closely related to the Z-drug zolpidem. It functions primarily as a positive allosteric modulator of the GABAA receptor, specifically acting on the benzodiazepine site of this receptor complex. This unique mechanism differentiates this compound from traditional benzodiazepines, leading to a distinct pharmacological profile.

This compound exhibits a high affinity for the GABAA receptor, with a KiK_i value ranging from 1 to 28 nM at the benzodiazepine site. Its selectivity is notable, showing over 500-fold preference for α1 subunit-containing GABAA receptors compared to α5 subunit-containing receptors, and an 80-fold preference over α3 subunits . This selective action contributes to its anxiolytic and anticonvulsant properties while minimizing sedative effects.

Pharmacokinetics

This compound is characterized by its high lipophilicity , allowing it to extensively distribute into lipid-rich tissues and cross the blood-brain barrier effectively. The brain-to-plasma ratio following systemic administration is approximately 2.0 to 2.5 . In humans, this compound has a large volume of distribution (8.7 L/kg) and exhibits significant plasma protein binding (99.4%), primarily to albumin and α1-acid glycoprotein .

Metabolism

The metabolism of this compound includes hydroxylation, dealkylation, and conjugation, leading to various metabolites that may retain pharmacological activity . Understanding these metabolites is crucial for evaluating the drug's overall efficacy and safety profile.

Anxiolytic Effects

Several studies have demonstrated this compound's anxiolytic properties through various behavioral tests in animal models:

  • In mice, this compound inhibited marble-burying behavior and enhanced feeding under stress, indicating anxiolytic activity similar to benzodiazepines but with notable differences in specific behavioral responses .
  • In rats, this compound displayed anticonflict activity in punished drinking tests but did not produce benzodiazepine-like interoceptive stimuli in discrimination tasks .

Anticonvulsant Properties

This compound has been shown to exhibit anticonvulsant effects across multiple tests sensitive to benzodiazepines. However, its potency varies depending on the convulsive agent used, indicating a unique profile compared to traditional benzodiazepines .

Comparative Studies with Zolpidem

Research comparing this compound with zolpidem revealed that while both compounds act on GABAA receptors, zolpidem tends to be more potent in inhibiting neuronal activity in certain brain regions . This highlights the nuanced differences between these two closely related compounds.

Clinical Applications

This compound was initially developed as an anxiolytic agent with fewer side effects than traditional benzodiazepines. Clinical trials have focused on its efficacy in treating anxiety disorders while monitoring its safety profile concerning dependency and withdrawal symptoms .

Table: Summary of Key Findings from Clinical Studies on this compound

Study TypeFindings
Animal Behavior StudyThis compound showed anxiolytic effects without significant sedation at therapeutic doses .
Neuronal ActivityDose-dependent inhibition of substantia nigra neurons was observed; this compound was less potent than zolpidem but effective nonetheless .
Clinical TrialsDemonstrated efficacy in anxiety disorders with a favorable side effect profile compared to traditional treatments .

Propriétés

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTIDHTUMYMPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049046
Record name Alpidem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82626-01-5
Record name Alpidem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82626-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpidem [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082626015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpidem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82626-01-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPIDEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I93SC245QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alpidem
Reactant of Route 2
Reactant of Route 2
Alpidem
Reactant of Route 3
Reactant of Route 3
Alpidem
Reactant of Route 4
Reactant of Route 4
Alpidem
Reactant of Route 5
Reactant of Route 5
Alpidem
Reactant of Route 6
Reactant of Route 6
Alpidem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.